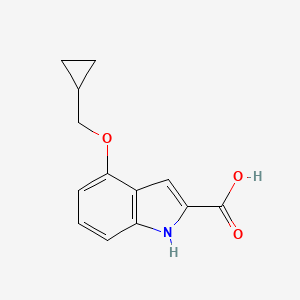

4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-13(16)11-6-9-10(14-11)2-1-3-12(9)17-7-8-4-5-8/h1-3,6,8,14H,4-5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQDFQYEMWGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hemetsberger Indole Synthesis and Fischer Indole Synthesis

- Hemetsberger method involves condensation of substituted benzaldehydes with ethyl azidoacetate under basic conditions (e.g., sodium ethoxide), followed by thermal cyclization at elevated temperatures (~180 °C) to yield 4-bromo-1H-indole-2-carboxylate intermediates with yields ranging from 30% to 93%.

- Fischer indole synthesis is used for certain substituted intermediates, involving acid-catalyzed cyclization (e.g., with polyphosphoric acid) to afford indole derivatives, sometimes resulting in isomeric mixtures that can be separated.

Condensation of Nitroaromatic Compounds with Diethyl Oxalate

- A practical and scalable method starts from nitrotoluene and diethyl oxalate , undergoing condensation in the presence of sodium ethoxide in ethanol at 50-55 °C for 16-18 hours, followed by atmospheric distillation to remove solvent.

- The intermediate is then reduced using hydrazine hydrate catalyzed by ferrous hydroxide at 80-90 °C to yield indole-2-carboxylic acid.

- This method is advantageous due to mild conditions, inexpensive reagents, and relatively high yields.

Specific Preparation of this compound

Synthesis of the Indole-2-Carboxylic Acid Core

The initial step involves preparing the indole-2-carboxylic acid or its ester derivative, often ethyl 1H-indole-2-carboxylate, through the above methods (Hemetsberger or condensation-reduction).

Final Hydrolysis to Carboxylic Acid

- The ester group (e.g., ethyl ester) is hydrolyzed under mild basic conditions (LiOH in THF/EtOH/H2O at 40 °C) to yield the free carboxylic acid.

- The hydrolysis step is generally high yielding and straightforward.

Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Condensation of nitrotoluene and diethyl oxalate | Sodium ethoxide in ethanol, 50-55 °C, 16-18 h | Not specified | Formation of intermediate ester |

| Reduction of intermediate | Hydrazine hydrate, ferrous hydroxide catalyst, 80-90 °C, 3 h | High | Conversion to indole-2-carboxylic acid |

| Halogenation at 4-position | Bromination or other halogenation methods | Variable | To prepare 4-bromo intermediate |

| Nucleophilic substitution/coupling | Cyclopropylmethanol or equivalent, Pd or Cu catalyst, microwave or reflux | 9.7 - 50 (varies) | Installation of cyclopropylmethoxy group |

| Ester hydrolysis | LiOH in THF/EtOH/H2O, 40 °C | >80 | Conversion to free acid |

Research Findings and Considerations

- The Hemetsberger method provides a versatile route to 4-bromoindole intermediates, crucial for subsequent substitution reactions.

- The condensation-reduction approach using nitrotoluene and diethyl oxalate is industrially attractive due to cheap starting materials and mild conditions.

- Palladium- or copper-catalyzed coupling reactions enable selective introduction of the cyclopropylmethoxy group at the 4-position with acceptable yields.

- Hydrolysis of esters to acids is a routine step with high efficiency and mild conditions.

- Yields of substitution reactions can vary widely depending on catalyst, solvent, and reaction conditions, requiring optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions are common, where different groups can be introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that indole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds derived from indole-4-carboxamides have shown potent antitubercular activity against Mycobacterium tuberculosis .

- Anti-inflammatory Properties : Indoles are known to modulate inflammatory pathways, making them candidates for developing anti-inflammatory agents. The cyclopropylmethoxy group may enhance these effects by influencing receptor binding affinities.

- Anticancer Potential : Indole derivatives have been studied for their anticancer properties. The structural modifications in 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid may improve its efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Cancer Therapy

The compound's ability to inhibit key enzymes involved in cancer progression positions it as a candidate for further development in anticancer therapies. Studies have indicated that modifications on the indole scaffold can lead to enhanced inhibitory activities against cancer-related targets.

Infectious Disease Treatment

Given its antimicrobial properties, this compound could be explored for developing treatments for infectious diseases, particularly those caused by resistant strains of bacteria such as tuberculosis . The mechanism of action often involves disrupting bacterial metabolic pathways.

Neurological Disorders

Indole derivatives have been implicated in modulating neurotransmitter systems. Research into their role as NMDA receptor antagonists suggests potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the indole ring:

- Cyclopropylmethoxy Group : This group enhances the compound's lipophilicity and may improve its ability to cross biological membranes.

- Carboxylic Acid Moiety : Essential for maintaining biological activity, it participates in hydrogen bonding with target proteins.

Case Studies

- Antitubercular Activity : A study demonstrated that derivatives of indole-4-carboxamides significantly reduced intracellular Mycobacterium tuberculosis levels in macrophage models, indicating potential therapeutic applications against tuberculosis .

- HIV Integrase Inhibition : Recent research has shown that certain indole derivatives effectively inhibit HIV integrase, suggesting that modifications similar to those found in this compound could yield potent antiviral agents .

- Neurological Effects : Investigations into the NMDA receptor modulation by indole derivatives indicate potential applications in treating conditions like depression and schizophrenia .

Mechanism of Action

The mechanism by which 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole ring significantly impacts molecular properties. For instance:

- 6-Methoxy-1H-indole-2-carboxylic acid () exhibits distinct ¹H NMR signals (δ 7.08 for aromatic protons, δ 3.76 for methoxy), reflecting electron-donating effects that alter ring electron density.

- 4-(Allyloxy)-1H-indole-2-carboxylic acid () shares the 4-position substitution but replaces cyclopropylmethoxy with a more flexible allyloxy group. This difference may reduce metabolic stability compared to the cyclopropyl variant, as allyl groups are prone to oxidation .

Physical and Spectroscopic Properties

Key Research Findings

Synthetic Efficiency : Cyclopropylmethoxy derivatives (e.g., ) are synthesized in lower yields (~50–70%) compared to methoxy analogs (e.g., 88% yield for N-cyclopropyl-1H-indole-2-carboxamide in ), reflecting challenges in handling reactive intermediates .

Biological Relevance : Indole-2-carboxylic acid derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced enzyme inhibition, suggesting that the electron-deficient cyclopropylmethoxy group could similarly improve activity .

Spectroscopic Differentiation : The cyclopropylmethoxy group’s unique ¹H NMR splitting patterns (e.g., multiplet for cyclopropyl CH₂) distinguish it from methoxy or allyloxy substituents, aiding structural verification .

Challenges and Limitations

- Data Gaps : Direct biological data for this compound are absent in the evidence, necessitating extrapolation from analogs.

- Synthetic Barriers : Multi-step syntheses (e.g., ) may limit scalability compared to simpler indole derivatives.

Biological Activity

4-(Cyclopropylmethoxy)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The unique cyclopropylmethoxy group in this compound influences its chemical properties and biological activity. The indole-2-carboxylic acid framework is known for its role in various biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It interacts with bacterial enzymes, potentially inhibiting their function and leading to cell death. This activity has been observed in various bacterial strains, though specific mechanisms remain to be fully elucidated.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This could make it a candidate for treating inflammatory diseases.

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

Cytotoxicity Data

The following table summarizes the IC50 values for this compound against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.0 |

| A549 | 9.16 |

| HCT116 | 11.5 |

These values indicate that the compound is particularly effective against breast cancer cells compared to others .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Flow cytometry studies have shown that treatment with this compound can lead to S-phase arrest in the cell cycle, contributing to its antiproliferative effects .

- Apoptosis Induction : Increased Annexin-V positivity in treated cells suggests that the compound promotes apoptosis, a crucial mechanism in cancer therapy .

Case Studies

Several studies have explored the effects of this compound on various biological systems:

- Study on Cancer Cell Lines : A study evaluated the compound's effects on MCF-7 and A549 cells, reporting significant cytotoxicity and apoptosis induction at low concentrations .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-(cyclopropylmethoxy)-1H-indole-2-carboxylic acid in laboratory settings?

- Methodological Guidance :

- Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters or ABEK-P2 respirators) in environments with aerosolized particles .

- Wear chemically resistant gloves (e.g., nitrile) and inspect them for integrity before use. Follow proper glove removal techniques to avoid contamination .

- Implement engineering controls (e.g., fume hoods) and adhere to hygiene practices, including handwashing post-handling .

Q. What synthetic routes are viable for preparing indole-2-carboxylic acid derivatives like this compound?

- Methodological Guidance :

- Knoevenagel Condensation : React 3-formyl-1H-indole-2-carboxylic acid with cyclopropylmethoxy-substituted nucleophiles in acetic acid with sodium acetate (1.0 equiv) under reflux (2.5–3 hours). Precipitates are recrystallized from acetic acid .

- Multi-Component Reactions : Combine substituted thioureas, chloroacetic acid, and oxo compounds in acetic acid for cyclocondensation followed by Knoevenagel condensation, reducing synthesis time .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Guidance :

- HPLC Analysis : Use >95% purity thresholds (as validated for related indole-2-carboxylic acids) with C18 columns and UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (theoretical: ~289.3 g/mol) via high-resolution mass spectrometry (HRMS) .

- NMR Spectroscopy : Assign peaks for the cyclopropylmethoxy group (δ ~0.5–1.5 ppm for cyclopropyl protons) and indole core (δ ~6.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Guidance :

- Catalyst Screening : Test alternative bases (e.g., potassium acetate) to sodium acetate to improve condensation efficiency .

- Solvent Optimization : Compare acetic acid with polar aprotic solvents (e.g., DMF) under microwave-assisted heating to reduce reaction time .

- Stoichiometry Adjustments : Vary the molar ratio of aldehyde to nucleophile (1:1 to 1:1.2) to minimize side products .

Q. What analytical challenges arise in characterizing the stability of this compound under varying pH and temperature conditions?

- Methodological Guidance :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min up to 300°C, noting decomposition points .

Q. How do structural modifications at the 4-position of indole-2-carboxylic acid derivatives influence pharmacological activity?

- Methodological Guidance :

- Pharmacophore Modeling : Align the cyclopropylmethoxy group with hydrophobic pockets in target proteins (e.g., kinases or GPCRs) using software like Schrödinger’s Phase. Compare fit scores with analogs (e.g., 4-methoxy or 4-trifluoromethoxy derivatives) .

- Bioactivity Assays : Test inhibitory activity against cancer cell lines (e.g., MCF-7) at 10–100 µM concentrations, correlating substituent size/electronic effects with IC₅₀ values .

Data Contradictions and Resolution

- Missing Physicochemical Data : While the compound’s melting point and solubility are undocumented, estimate properties using computational tools (e.g., ACD/Labs Percepta) based on analogs like 4-fluoroindole-2-carboxylic acid (mp ~205–209°C; water solubility <1 mg/mL) .

- Safety Data Gaps : Absence of acute toxicity data necessitates adopting precautionary measures from structurally similar indole derivatives, including LD₅₀ extrapolation from rodent studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.